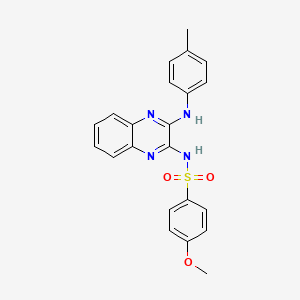
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride, also known as DBL-583, is a chemical compound that belongs to the class of sulfonyl fluorides. This compound has drawn the attention of researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology.
Wirkmechanismus
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride is a potent irreversible inhibitor of cysteine proteases. It reacts with the thiol group of the cysteine residue in the active site of the enzyme, forming a covalent bond and inactivating the enzyme. This mechanism of action has been well studied and has been used to design new inhibitors for various cysteine proteases.
Biochemical and Physiological Effects
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cells and to have antimalarial activity. It has also been shown to have anti-inflammatory and analgesic effects. Furthermore, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride in lab experiments include its high potency and selectivity towards cysteine proteases, its irreversible inhibition mechanism, and its ability to form covalent bonds with the enzyme. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for the research on (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride. One direction is to develop new inhibitors based on the structure of (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride with improved potency and selectivity towards specific cysteine proteases. Another direction is to investigate the role of cysteine proteases in various diseases and to develop new therapeutic strategies based on the inhibition of these enzymes. Furthermore, the use of (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride as a chemical tool for studying the function of proteins and for developing new chemical probes for various biological targets is an area of ongoing research.
Synthesemethoden
The synthesis of (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride involves the reaction of imidazolidine-2,4-dione with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method has been reported in the literature and has been used by various researchers to obtain (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride.
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a tool compound to investigate the role of cysteine proteases in various diseases such as cancer, malaria, and tuberculosis. It has also been used as a probe to study the activity of various enzymes such as cathepsin B, cathepsin L, and papain. In chemical biology, it has been used as a chemical tool to study the function of proteins and to develop new chemical probes for various biological targets.
Eigenschaften
IUPAC Name |
(2,5-dioxoimidazolidin-4-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPSXPSVMNQTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(4-(3-(2-allylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2698692.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2698694.png)
![[1-Methyl-5-(propoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2698696.png)

![4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2698698.png)
![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2698700.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698704.png)

![3-(4-fluorophenyl)-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2698710.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2698711.png)
![6-(4-methoxyphenyl)-N-[(5-methyl-2-furyl)methyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2698712.png)
